Eloxatine -

Eloxatine

Catalog Number: EVT-1574811
CAS Number:
Molecular Formula: C8H16N2O4Pt
Molecular Weight: 399.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An organoplatinum complex in which the platinum atom is complexed with 1,2-diaminocyclohexane, and with an oxalate ligand which is displaced to yield active oxaliplatin derivatives. These derivatives form inter- and intra-strand DNA crosslinks that inhibit DNA replication and transcription. Oxaliplatin is an antineoplastic agent that is often administered with FLUOROURACIL and FOLINIC ACID in the treatment of metastatic COLORECTAL NEOPLASMS.
Overview

Eloxatine, known scientifically as oxaliplatin, is a platinum-based chemotherapy agent primarily used in the treatment of colorectal cancer. It is particularly effective in combination with other chemotherapeutic agents such as 5-fluorouracil and leucovorin, especially in patients with advanced stages of the disease. Oxaliplatin functions by forming DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death.

Source

Eloxatine is synthesized from platinum compounds and is derived from a combination of oxalate and the cyclic amine 1,2-diaminocyclohexane. It was developed in the late 20th century and has since become a standard treatment for colorectal cancer.

Classification

Eloxatine is classified as an antineoplastic agent and falls under the category of alkylating agents. Its mechanism of action involves the formation of platinum-DNA adducts, which are crucial for its cytotoxic effects.

Synthesis Analysis

Methods

The synthesis of Eloxatine involves several steps, primarily focusing on the coordination of platinum with oxalate and 1,2-diaminocyclohexane. The process typically includes:

  1. Formation of Platinum Complex: Platinum(II) salts are reacted with oxalic acid to form oxalate complexes.
  2. Ligand Exchange: The oxalate complex undergoes ligand exchange with 1,2-diaminocyclohexane to yield oxaliplatin.
  3. Purification: The resultant compound is purified through crystallization or chromatography techniques.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

Eloxatine has a complex molecular structure characterized by its platinum core coordinated to an oxalate ligand and a cyclic amine. The chemical formula for Eloxatine is C8H14N2O4PtC_8H_{14}N_2O_4Pt.

Data

  • Molecular Weight: Approximately 397.25 g/mol
  • 3D Structure: The molecular geometry features a square planar arrangement around the platinum atom, which is crucial for its reactivity.
Chemical Reactions Analysis

Reactions

Eloxatine undergoes various chemical reactions upon administration:

  1. Activation: In physiological conditions, Eloxatine converts into reactive derivatives through non-enzymatic processes.
  2. DNA Binding: The activated species form covalent bonds with DNA, leading to interstrand and intrastrand crosslinks.
  3. Cytotoxicity: These crosslinks prevent DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH and the presence of other cellular components. Studies have shown that Eloxatine's cytotoxic effects are enhanced under acidic conditions typical of tumor microenvironments.

Mechanism of Action

Process

Eloxatine's mechanism involves several key steps:

  1. Drug Activation: Upon entering the bloodstream, Eloxatine undergoes hydrolysis to form reactive platinum species.
  2. DNA Interaction: These species preferentially bind to the N7 position of guanine bases in DNA.
  3. Crosslink Formation: This binding leads to crosslinking between DNA strands, disrupting replication and transcription processes.

Data

Research indicates that Eloxatine forms both interstrand (between two separate DNA strands) and intrastrand (within a single DNA strand) crosslinks, contributing significantly to its antitumor activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution when prepared for infusion.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Sensitive to light and must be protected during storage.
  • pH Sensitivity: Stability decreases in alkaline conditions; hence it should not be mixed with alkaline solutions during administration.

Relevant Data or Analyses

Studies have shown that Eloxatine exhibits significant cytotoxic effects against various cancer cell lines, demonstrating its effectiveness as a chemotherapeutic agent.

Applications

Eloxatine is primarily used in clinical settings for:

  • Treatment of Colorectal Cancer: It is indicated for use in combination with other chemotherapeutics for advanced colorectal cancer.
  • Adjuvant Therapy: Used post-surgery in stage III colon cancer patients to reduce recurrence rates.
  • Research Applications: Investigated for potential use against other types of cancers due to its unique mechanism involving DNA crosslinking.
Introduction to Oxaliplatin

Historical Development and Approval of Oxaliplatin

Oxaliplatin emerged from systematic efforts to overcome cisplatin resistance. Preclinical studies in the 1980s identified platinum complexes with 1,2-diaminocyclohexane (DACH) ligands as non-cross-resistant with cisplatin in murine models and human cell lines [6]. Sanofi-Synthelabo, in partnership with Debiopharm, advanced oxaliplatin through clinical development. Key milestones include:

  • First European approval (France, 1996) for second-line metastatic colorectal cancer (CRC), followed by first-line approval in 1998 [7].
  • Initial U.S. FDA approval (August 9, 2002) as a second-line therapy for advanced CRC [1].
  • Expanded indications: First-line metastatic CRC (2004) and adjuvant Stage III colon cancer (2004) after demonstrating improved disease-free survival in clinical trials [2] [7].

Table 1: Key Regulatory Approvals for Oxaliplatin

YearRegionIndication
1996France (EU)Second-line metastatic CRC
1998EuropeFirst-line metastatic CRC
2002USA (FDA)Second-line advanced CRC
2004USA (FDA)First-line metastatic CRC + Adjuvant Stage III colon cancer

A significant formulation advancement occurred in 2005 with FDA approval of a ready-to-use aqueous solution, simplifying clinical administration [7].

Oxaliplatin in the Context of Platinum-Based Antineoplastic Agents

Platinum drugs exert cytotoxicity primarily through DNA adduct formation, disrupting replication. Oxaliplatin shares this fundamental mechanism but exhibits critical distinctions:

  • Structural Differentiation: Unlike cisplatin (cis-diamminedichloroplatinum(II)) or carboplatin, oxaliplatin features a DACH-platinum core. This bulky hydrophobic ligand creates bulkier, more distortion-prone DNA adducts [6] [3].
  • Overcoming Resistance: The DACH adducts evade mismatch repair (MMR) recognition, a common cisplatin resistance pathway. This explains oxaliplatin’s efficacy in MMR-deficient and cisplatin-refractory tumors [6] [4].
  • Pharmacokinetics: Oxaliplatin undergoes rapid nonenzymatic biotransformation (unlike CYP450-metabolized drugs) and exhibits triphasic elimination. Approximately 50% is renally excreted [3].
  • Synergistic Profile: Demonstrates strong synergy with fluoropyrimidines (e.g., 5-FU) and topoisomerase inhibitors (e.g., irinotecan), forming backbone regimens like FOLFOX [4] [6].

Table 2: Platinum Agents Comparison

CompoundCore LigandKey Resistance ChallengeSpectrum of Activity
CisplatinAmmineMMR deficiency, reduced uptakeGerm cell, H&N, lung, ovarian
CarboplatinCyclobutane dicarboxylateCross-resistance with cisplatinOvarian, lung
OxaliplatinDACHReduced susceptibility to MMR defectsCRC, GI cancers, ovarian*

*Off-label use

Scope of Clinical Applications in Oncology

Oxaliplatin’s FDA-approved indications are anchored in colorectal cancer, though investigational uses span multiple malignancies:

  • Colorectal Cancer (CRC):
  • Adjuvant Setting: Standard care for Stage III colon cancer post-resection, significantly improving disease-free survival [2] [7].
  • Metastatic CRC: First- and second-line therapy in FOLFOX regimens, contributing to median overall survival exceeding 20 months in modern cohorts [4] [6].
  • Off-Label and Investigational Uses:
  • Gastroesophageal Cancers: Combined with fluoropyrimidines or taxanes in advanced disease [3].
  • Pancreaticobiliary Cancers: CAPOX (capecitabine + oxaliplatin) or gemcitabine combinations for advanced biliary adenocarcinoma or pancreatic cancer [3] [6].
  • Relapsed Ovarian Cancer: Activity in platinum-pretreated patients, leveraging non-cross-resistance [3] [6].
  • Aggressive Lymphomas: Investigational use with rituximab/gemcitabine for refractory non-Hodgkin lymphoma [3].

Clinical trials confirm oxaliplatin’s role in extending progression-free survival in refractory neuroendocrine tumors (with capecitabine) and fludarabine-resistant CLL (with fludarabine/rituximab) [3]. Its unique activity in CRC—where cisplatin and carboplatin historically failed—solidifies its irreplaceable role in oncology [4] [6].

Table 3: Clinical Applications of Oxaliplatin

Tumor TypeRegimenEvidence LevelPrimary Role
Stage III Colon CancerFOLFOXFDA-approved, Phase III RCTAdjuvant therapy
Metastatic CRCFOLFOX/CAPOXFDA-approved, Phase III RCTFirst/Second-line
Advanced Gastric CancerEOX (Epirubicin/Oxa/Xeloda)Phase II/III trialsPalliative
Biliary Tract CancerGemcitabine + OxaliplatinPhase II trialsFirst-line advanced disease
Platinum-sensitive OvarianOxaliplatin + BevacizumabPhase II trialsRechallenge alternative

Abbreviations: CRC: Colorectal Cancer; RCT: Randomized Controlled Trial; CAPOX: Capecitabine/Oxaliplatin; EOX: Epirubicin/Oxaliplatin/Capecitabine.

Properties

Product Name

Eloxatine

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum

Molecular Formula

C8H16N2O4Pt

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1

InChI Key

OGAPHRMCCQCJOE-BNTLRKBRSA-N

Synonyms

1,2 Diaminocyclohexane Platinum Oxalate
1,2-diaminocyclohexane platinum oxalate
1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II)
ACT 078
ACT-078
ACT078
cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II)
Eloxatin
Eloxatine
L-OHP cpd
oxalato-(1,2-cyclohexanediamine)platinum II
oxaliplatin
oxaliplatin, (SP-4-2-(1R-trans))-isomer
oxaliplatin, (SP-4-2-(1S-trans))-isomer
oxaliplatin, (SP-4-3-(cis))-isomer
oxaliplatine
Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1)
platinum(II)-1,2-cyclohexanediamine oxalate

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.